molecular formula C13H16N2O3 B1397949 tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate CAS No. 1126424-52-9

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Cat. No.: B1397949
CAS No.: 1126424-52-9
M. Wt: 248.28 g/mol
InChI Key: JBXIIUJOBLCXRJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a high-purity chemical intermediate designed for advanced research and development applications. This indazole derivative is characterized by its molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol . The compound features a reactive hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile scaffold for constructing more complex molecules. Its primary research value lies in its role as a critical building block in medicinal chemistry and drug discovery. Indazole cores are recognized for their significant pharmacological potential and are frequently investigated in the development of novel therapeutic agents . The specific structure of this compound allows researchers to efficiently functionalize the indazole ring system, facilitating the exploration of structure-activity relationships in the creation of potential pharmaceutical candidates. For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-9(8-16)4-5-10(11)7-14-15/h4-7,16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXIIUJOBLCXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)CO)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145681
Record name 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126424-52-9
Record name 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126424-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxymethylation of Indazole/Indole Precursors

The core step involves introducing the hydroxymethyl group at the 6-position of the indazole or indole ring system. This can be achieved via nucleophilic substitution or electrophilic hydroxymethylation.

  • Starting Materials: Commercially available indole or indazole derivatives, such as 4-bromoindole or 4-bromoindazole, serve as precursors.
  • Hydroxymethylation Reagents: Formaldehyde derivatives, hydroxymethylating agents like paraformaldehyde, or hydroxymethylating reagents such as trimethylamine N-oxide are employed.

Protection of the Indazole Nitrogen

Protection of the nitrogen atom with a tert-butyl carbamate (Boc) group is crucial to prevent side reactions during hydroxymethylation and subsequent steps.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like tetrahydrofuran (THF) with catalysts such as 4-dimethylaminopyridine (DMAP).
  • Reaction Conditions: Typically performed at room temperature under inert atmosphere, yielding high protection efficiency (~96%).

Formation of the Carboxylate Group

The indazole nitrogen's carboxylate functionality can be introduced via acylation with suitable acyl chlorides or anhydrides, followed by esterification.

  • Reagents: Boc-protected indazole derivatives reacted with chloroformates or acyl chlorides under basic conditions.
  • Outcome: Formation of the tert-butyl ester at the N1-position, yielding the target compound.

Specific Synthetic Protocols and Data

Step Description Reagents & Conditions Yield References
Hydroxymethylation Introduction of hydroxymethyl at position 6 Formaldehyde or hydroxymethylating agents, base catalysis ~67-96% ,
Boc Protection Protecting indazole nitrogen Di-tert-butyl dicarbonate, THF, DMAP ~96%
Esterification Formation of tert-butyl ester Chloroformates or acyl chlorides, base Variable

Optimization Strategies and Reaction Yield Enhancement

  • Use of Anhydrous Conditions: To prevent hydrolysis of reactive intermediates.
  • Inert Atmosphere: Nitrogen or argon atmosphere minimizes oxidation and moisture ingress.
  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) and in situ NMR to optimize reaction time and stoichiometry.
  • Purification: Column chromatography with appropriate solvent systems (e.g., pentane:ethyl acetate 10:1) ensures high purity.

Industrial and Laboratory Synthesis Considerations

  • Flow Chemistry: Continuous flow reactors can improve yield, reduce waste, and enhance safety, especially for hazardous reagents like formaldehyde.
  • Green Chemistry: Use of less toxic reagents and solvents, such as ethanol or water, where feasible.

Data Tables Summarizing Key Parameters

Parameter Value Notes
Molecular Formula C13H16N2O3 Based on synthesis intermediates and final product
Molecular Weight 248.28 g/mol Calculated from elemental composition
Typical Yield 67-96% Dependent on specific route and conditions
Reaction Time 4-24 hours Varies with method and scale
Purification Method Column chromatography Using silica gel, solvent systems optimized for purity

Summary of Research Findings

Recent literature emphasizes the versatility of hydroxymethylation on indazole and indole frameworks, with yields often optimized through temperature control, reagent stoichiometry, and reaction atmosphere. The protection of the nitrogen atom with tert-butyl carbamate is a standard step, facilitating subsequent functionalization without undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 6-carboxyindazole derivatives.

    Reduction: Formation of 6-(hydroxymethyl)indazole derivatives.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

One of the most notable applications of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is its role as an enzyme inhibitor. It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it significant in drug development and toxicology studies.

Table 1: Interaction with Cytochrome P450 Enzymes

EnzymeInhibition TypeReference
CYP1A2Competitive
CYP3A4Non-competitive

Cellular Effects

The compound influences various cellular processes:

  • Cell Signaling : It modulates signaling pathways such as MAPK/ERK, impacting cell proliferation and differentiation.
  • Gene Expression : Alters transcriptional activity related to stress responses and metabolic regulation.

These properties make it a candidate for further investigation in cancer research and regenerative medicine.

Pharmaceutical Applications

Due to its ability to inhibit enzymes involved in drug metabolism, this compound is explored for potential therapeutic applications:

  • Drug Development : It serves as a scaffold for designing new drugs targeting specific diseases.
  • Combination Therapies : Used in conjunction with other pharmacological agents to enhance efficacy or reduce toxicity.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its unique properties allow for:

  • Synthesis of Polymer Additives : Enhancing the performance characteristics of polymers.
  • Development of Agrochemicals : Contributing to formulations that require specific biological activity.

Case Study 1: Drug Metabolism Research

A study investigated the effects of this compound on CYP450-mediated metabolism. Results indicated significant alterations in the metabolism rates of commonly prescribed medications, suggesting implications for drug interactions in clinical settings.

Case Study 2: Cancer Cell Line Studies

Research on various cancer cell lines demonstrated that this compound could inhibit cell growth through modulation of the MAPK/ERK pathway. The findings support its potential use as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate and Analogs

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Properties/Notes
This compound 6-CH2OH 112642-45-2 C13H16N2O3 248.28 Reference High polarity (TPSA ~66 Ų†); enhanced solubility in polar solvents
tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate 6-OH 1337880-58-6 C12H14N2O3 234.25 0.85 Lower molecular weight; TPSA ~64 Ų
tert-Butyl 6-bromo-1H-indazole-1-carboxylate 6-Br 1126424-50-7 C12H13BrN2O2 297.15 0.88 Lipophilic (LogP ~3.2‡); reduced aqueous solubility
tert-Butyl 6-iodo-1H-indazole-1-carboxylate 6-I 1158767-35-1 C12H13IN2O2 344.16 N/A High molecular weight; potential radiolabeling applications
tert-Butyl 6-amino-1H-indazole-1-carboxylate 6-NH2 219503-81-8 C12H15N3O2 233.27 N/A Basic NH2 group; TPSA ~89 Ų; improved H-bonding capacity
tert-Butyl 3-amino-6-chloro-1H-indazole-1-carboxylate 3-NH2, 6-Cl 599191-67-0 C12H14ClN3O2 267.71 N/A Dual functionalization; moderate lipophilicity (LogP ~2.5)

† Estimated Topological Polar Surface Area (TPSA) based on structural analogs.
‡ Predicted using fragment-based methods.

Substituent Impact on Properties

Hydrophilicity vs. Lipophilicity :

  • The hydroxymethyl and hydroxy substituents increase polarity, raising TPSA values (>60 Ų) and improving aqueous solubility. These groups are advantageous for drug candidates requiring high bioavailability .
  • Halogenated derivatives (Br, I) exhibit higher lipophilicity (LogP >3), making them suitable for membrane penetration but limiting solubility. Bromo and iodo groups are often used in cross-coupling reactions for further functionalization .

Synthetic Utility: The bromomethyl analog (CAS 1126424-54-1) serves as a versatile alkylating agent in nucleophilic substitution reactions . Amino-substituted derivatives (e.g., 6-NH2) are intermediates for amide bond formation or metal-catalyzed couplings .

Chloro and iodo substituents may improve metabolic stability by reducing oxidative degradation .

Biological Activity

Tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmaceutical research.

  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.282 g/mol
  • CAS Number : 1126424-52-9

This compound belongs to the indazole family, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.

Biological Activity Overview

Recent studies have indicated that indazole derivatives, including this compound, exhibit a range of biological activities. The following sections summarize key findings regarding its pharmacological properties.

Antitumor Activity

Indazole derivatives have been investigated for their potential as anti-cancer agents. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : Indazole derivatives may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Inhibition of Kinases

Some studies have focused on the ability of indazole derivatives to inhibit specific kinases involved in cancer progression:

  • Pim Kinases : Research indicates that certain indazole derivatives can inhibit pan-Pim kinases (Pim-1, Pim-2, and Pim-3) with IC50 values in the nanomolar range. This inhibition is crucial as Pim kinases are associated with cell survival and proliferation in cancer .
CompoundIC50 (nM)Target Kinase
Compound 82a0.4Pim-1
Compound 82a1.1Pim-2
Compound 82a0.4Pim-3

CFTR Modulation

This compound has been explored for its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR):

  • Potentiation of CFTR Activity : Some indazole derivatives have been identified as CFTR potentiators, enhancing chloride ion transport in epithelial cells. This activity is particularly relevant for treating cystic fibrosis, where CFTR dysfunction leads to severe respiratory issues .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Anti-Cancer Studies : A series of indazole derivatives were synthesized and tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.64 μM against multiple myeloma cells .
  • CFTR Potentiation : In a study involving human bronchial epithelial cells derived from cystic fibrosis patients, a related indazole compound demonstrated significant enhancement of CFTR-mediated ion flux, indicating potential therapeutic applications in cystic fibrosis treatment .

Q & A

Q. Basic

  • NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and hydroxymethyl protons (δ ~4.5–5.0 ppm). 13^{13}C NMR confirms the carbonyl (C=O) of the carboxylate (~150–155 ppm) .
  • HPLC : Quantifies purity (>95% typical) and detects side products .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 263.13 for C13_{13}H16_{16}N2_2O3_3) .

How can X-ray crystallography resolve the compound’s molecular structure?

Q. Advanced

  • Data Collection : Single-crystal X-ray diffraction using synchrotron or lab sources.
  • Refinement : SHELXL refines atomic coordinates and thermal parameters. Recent updates in SHELXL improve handling of high-resolution data and twinned crystals .
  • Visualization : WinGX or ORTEP generates thermal ellipsoid plots, highlighting hydrogen bonding and steric effects . Example: The hydroxymethyl group’s orientation influences crystal packing via O–H···N interactions .

How are competing reaction pathways managed during hydroxymethylation?

Q. Advanced

  • Temperature Control : Low temperatures (0–5°C) minimize side reactions like over-oxidation .
  • Anhydrous Conditions : Use of dry solvents (e.g., THF, DMF) prevents hydrolysis of intermediates.
  • Catalyst Optimization : Selective catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity .

What storage conditions preserve the compound’s stability?

Q. Basic

  • Temperature : Store at 2–8°C in airtight containers.
  • Moisture Control : Desiccants (e.g., silica gel) prevent ester hydrolysis.
  • Light Sensitivity : Amber vials mitigate photodegradation of the indazole core .

How are data contradictions addressed during crystallographic refinement?

Q. Advanced

  • SHELXL Features : Use of restraints (e.g., DFIX for bond lengths) and TWIN commands for twinned data .
  • Validation Tools : CheckCIF (IUCr) identifies outliers in geometric parameters .
  • Hydrogen Bond Analysis : Graph-set analysis (e.g., Etter’s rules) resolves ambiguous H-bond networks .

What reactions are feasible at the hydroxymethyl group?

Q. Basic

  • Oxidation : MnO2_2 or TEMPO oxidizes –CH2_2OH to –CHO, enabling aldehyde-based conjugations .
  • Esterification : Acetylation with acetic anhydride forms –CH2_2OAc for solubility modulation .

How is regioselective functionalization of the indazole core achieved?

Q. Advanced

  • Directed Metalation : Use of –Boc as a directing group for halogenation (e.g., Br2_2/FeCl3_3 at C-5) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at C-6 .

What spectroscopic features distinguish this compound from analogs?

Q. Basic

  • FT-IR : Stretching vibrations at ~1700 cm1^{-1} (C=O), ~3400 cm1^{-1} (O–H) .
  • UV-Vis : Absorbance at ~290 nm (π→π* transition of the indazole ring) .

How are derivatives designed for structure-activity relationship (SAR) studies?

Q. Advanced

  • Core Modifications : Introduce electron-withdrawing groups (e.g., –NO2_2) at C-4 to enhance electrophilicity .
  • Biological Assays : Test derivatives against kinase targets (e.g., JAK2) using fluorescence polarization assays .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict binding affinities and reactive sites .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate
Reactant of Route 2
tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

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